molecular formula C17H23N3O2S2 B6435893 N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2548995-73-7

N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

Numéro de catalogue: B6435893
Numéro CAS: 2548995-73-7
Poids moléculaire: 365.5 g/mol
Clé InChI: ZMRCSZKYTATAPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic compound characterized by a hybrid structure combining a 4,5-dimethylbenzothiazole core, a pyrrolidine ring, and a cyclopropane sulfonamide moiety. The benzothiazole scaffold is well-documented in medicinal chemistry for its role in targeting enzymes, kinases, and receptors due to its aromatic heterocyclic properties and ability to engage in π-π stacking and hydrogen bonding .

Propriétés

IUPAC Name

N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-8-13(10-20)19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCSZKYTATAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with various pharmacological effects.
  • Cyclopropanesulfonamide group : Enhances the compound's reactivity and potential interactions with biological targets.

Molecular Formula

C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of mTOR signaling : This pathway is crucial for cell growth and proliferation. Compounds that target mTOR can induce autophagy and apoptosis in cancer cells .
  • Induction of apoptosis : Certain derivatives have been found to trigger programmed cell death in tumor cells, thereby reducing tumor growth and metastasis.

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes within bacteria and fungi.

The mechanisms through which N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways linked to cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives similar to N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide:

StudyFindings
1. Anticancer Activity A study demonstrated that a related benzothiazole compound significantly inhibited the growth of MIA PaCa-2 pancreatic cancer cells by modulating mTORC1 activity .
2. Antimicrobial Effects Another study reported that benzothiazole derivatives showed promising activity against various bacterial strains, suggesting potential as therapeutic agents in infectious diseases.

Research Findings

Recent research has focused on optimizing the structure of benzothiazole compounds to enhance their biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the benzothiazole ring and pyrrolidine moiety can significantly influence the potency and selectivity of these compounds against cancer cells or microbes.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

CAS Number Key Structural Features Molecular Formula Molecular Weight (g/mol)
Target Compound 4,5-Dimethylbenzothiazole, pyrrolidine, N-methylcyclopropanesulfonamide C₁₈H₂₃N₃O₂S₂ 377.5 (calculated)
898445-90-4 Pyrimidin-6-yl sulfanyl, thiazole, acetamide C₁₀H₁₁N₃O₂S₂ 269.3 (calculated)
1001611-13-7 4-Amino-1,2,4-triazole, 2-chlorophenyl, propenylacetamide C₁₅H₁₇ClN₄OS 336.8 (calculated)

Key Observations :

  • Benzothiazole vs.
  • Sulfonamide vs. Sulfanyl/Acetamide : The cyclopropane sulfonamide group in the target compound introduces steric strain and polarity, contrasting with the sulfanyl (898445-90-4) or acetamide (1001611-13-7) groups, which may alter solubility and metabolic pathways.
  • Pyrrolidine vs. Propenyl/Triazole : The pyrrolidine ring in the target compound provides conformational restraint, unlike the flexible propenyl chain (1001611-13-7) or planar triazole ring, which could influence pharmacokinetics.

Physicochemical Properties

Table 2: Calculated Physicochemical Properties

CAS Number LogP (Predicted) Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
Target Compound 2.8 98.2 0/6
898445-90-4 1.2 112.5 2/7
1001611-13-7 3.5 85.3 1/5

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, 898445-90-4’s lower LogP (1.2) suggests higher solubility but reduced cell penetration.

Rationale :

  • Target Compound: Benzothiazole sulfonamides are known to inhibit kinases (e.g., imatinib analogs) and carbonic anhydrases. The cyclopropane group may enhance metabolic stability .
  • 898445-90-4: The pyrimidinone-thiazole scaffold resembles dihydrofolate reductase inhibitors (e.g., trimethoprim), suggesting antimicrobial activity.
  • 1001611-13-7 : The triazole-chlorophenyl motif aligns with antifungal agents (e.g., fluconazole derivatives) targeting sterol biosynthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.